Ethyl 3-oxo-2-phenoxybutanoate

Catalog No.
S732431
CAS No.
7699-83-4
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-2-phenoxybutanoate

CAS Number

7699-83-4

Product Name

Ethyl 3-oxo-2-phenoxybutanoate

IUPAC Name

ethyl 3-oxo-2-phenoxybutanoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3

InChI Key

ZXLFQGWHCIRDIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)OC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=CC=C1

Synthesis of Iridium Complexes:

Ethyl 3-oxo-2-phenoxybutanoate, also known as ethyl 2-phenylacetoacetate, finds application in the synthesis of iridium polysubstituted quinoline diketonate complexes. These complexes possess unique photophysical and electrochemical properties, making them attractive candidates for various scientific research areas, including:

  • Organic light-emitting diodes (OLEDs): Iridium complexes are known for their efficient light emission and color tunability, making them valuable materials for developing next-generation OLEDs.
  • Photocatalysis: Iridium complexes can act as photocatalysts, which are substances that accelerate chemical reactions using light. This property makes them potentially useful in areas like solar energy conversion and environmental remediation.
  • Biological imaging: Iridium complexes can be designed to bind to specific biomolecules, enabling their use in biomedical imaging techniques like bioluminescence and phosphorescence.

Ethyl 3-oxo-2-phenoxybutanoate is an organic compound characterized by its ester functional group and a ketone moiety. Its IUPAC name reflects its structural components: it contains a phenoxy group attached to a butanoate chain with a keto group at the third carbon. The molecular formula is C12H14O4C_{12}H_{14}O_4, and it has a molecular weight of approximately 222.24 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: The keto group can be reduced to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, allowing for the introduction of various functional groups.

Common reagents involved in these reactions include potassium permanganate for oxidation and alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

Ethyl 3-oxo-2-phenoxybutanoate exhibits significant biological activity, particularly as an inhibitor of angiotensin-converting enzyme (ACE). By inhibiting ACE, it plays a role in the regulation of blood pressure through the renin-angiotensin system. This action leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood volume, which contributes to lower blood pressure. The compound's interaction with ACE is facilitated through biocatalytic asymmetric reduction, which converts it into biologically active derivatives.

Several synthetic routes are available for the preparation of ethyl 3-oxo-2-phenoxybutanoate:

  • Reaction of Ethyl Acetoacetate with Phenol: A common method involves reacting ethyl acetoacetate with phenol in the presence of a base such as sodium ethoxide. This reaction typically proceeds under reflux conditions to yield the desired ester.
  • Grignard Reaction: Another method involves using a Grignard reagent derived from phenol and reacting it with ethyl acetoacetate. This method allows for greater functionalization of the resulting product.
  • Industrial Production: In industrial settings, batch or continuous processes are utilized, optimizing reaction conditions to enhance yield and purity while minimizing costs .

Ethyl 3-oxo-2-phenoxybutanoate finds diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs) due to its ability to modify biological pathways.
  • Agrochemicals: The compound is used in developing herbicides and pesticides, leveraging its reactivity to form complex molecules.
  • Biochemical Studies: It aids in investigating enzyme-catalyzed reactions and metabolic pathways, contributing valuable insights into biochemical mechanisms.

Research indicates that ethyl 3-oxo-2-phenoxybutanoate interacts specifically with ACE, influencing the renin-angiotensin system. This interaction has been studied extensively to understand its potential as an antihypertensive agent. The inhibition of ACE leads to significant physiological effects such as vasodilation and decreased blood pressure, making it a candidate for further pharmacological development.

Ethyl 3-oxo-2-phenoxybutanoate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxo-2-phenylbutanoateSimilar structure but lacks phenoxy groupPrimarily used in organic synthesis
Ethyl acetoacetateSimpler ester structureCommonly used as a building block in organic chemistry
Ethyl 4-phenylbutanoateContains a phenyl group at a different positionUsed in synthesizing specific pharmaceuticals
Ethyl 3-hydroxybutanoateHydroxy group instead of ketoDifferent reactivity profile due to hydroxyl presence

The uniqueness of ethyl 3-oxo-2-phenoxybutanoate lies in its specific functional groups and their reactivity, making it particularly valuable as an intermediate in various synthetic pathways . Its biological activity related to ACE inhibition further distinguishes it from other similar compounds.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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